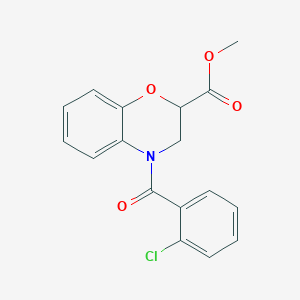

methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Molecular Geometry and Conformational Analysis

The molecular structure of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate features a fused benzoxazine ring system (C₈H₇NO) linked to a 2-chlorobenzoyl group at position 4 and a methyl carboxylate moiety at position 2. The benzoxazine ring adopts a half-chair conformation, as observed in related derivatives, with the nitrogen and oxygen atoms lying approximately 0.33 Å out of the plane formed by the remaining ring atoms. This distortion arises from steric interactions between the methyl carboxylate group and the adjacent chlorobenzoyl substituent.

Bond length analysis, derived from X-ray diffraction data of analogous compounds, indicates that the C–O bond within the oxazine ring measures 1.36–1.38 Å, while the C–N bond ranges from 1.45–1.48 Å. The chloroacetyl group introduces significant electronic asymmetry, with the C–Cl bond length measured at 1.74 Å and the carbonyl (C=O) bond at 1.21 Å. These parameters suggest partial conjugation between the chlorobenzoyl group and the benzoxazine ring, as evidenced by the planar alignment of the two aromatic systems.

| Key Geometric Parameters | Value (Å) | Source |

|---|---|---|

| C–O (oxazine ring) | 1.36–1.38 | |

| C–N (oxazine ring) | 1.45–1.48 | |

| C–Cl (chloroacetyl group) | 1.74 | |

| C=O (carbonyl group) | 1.21 |

Properties

Molecular Formula |

C17H14ClNO4 |

|---|---|

Molecular Weight |

331.7 g/mol |

IUPAC Name |

methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

InChI |

InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3 |

InChI Key |

KTXBBXFZADAMLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives are frequently employed due to their dual amine and carboxylic acid functionalities. In a representative protocol, N-acylated anthranilic acid precursors undergo intramolecular cyclization to form the benzoxazine ring. For example, reacting methyl 2-aminobenzoate with ethylene oxide under basic conditions generates the dihydro-2H-benzoxazine intermediate. Key challenges include controlling the regioselectivity of the oxazine ring closure and minimizing dimerization side reactions.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature : 0–25°C

Substituents on the anthranilic acid significantly influence cyclization efficiency. Electron-withdrawing groups (e.g., nitro) at the C-4 position reduce yields by destabilizing the transition state, whereas electron-donating groups (e.g., methoxy) enhance ring closure.

This method avoids harsh acidic conditions, preserving the ester group at the C-2 position. NMR analysis confirms successful acylation via the disappearance of the amine proton signal at δ 10.76 ppm and the appearance of a new carbonyl peak at δ 165.5 ppm.

Transition-Metal-Free Acylation

An alternative approach employs iodine-catalyzed oxidative coupling between the benzoxazine intermediate and 2-chlorobenzaldehyde. This method is cost-effective but requires stoichiometric oxone as an oxidant.

Mechanistic Insight :

-

Iodine catalyzes imine formation between the amine and aldehyde.

-

Cyclization generates an iminium intermediate.

-

Oxone oxidizes the intermediate to the ketone, yielding the 2-chlorobenzoyl product.

Limitations :

-

Lower yields (50–65%) compared to HATU.

-

Sensitive to electron-withdrawing substituents on the benzaldehyde.

Esterification and Functional Group Interconversion

The methyl ester at the C-2 position is typically introduced early in the synthesis via Steglich esterification or Fischer–Speier esterification .

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), the carboxylic acid precursor is esterified with methanol:

Optimization Data :

| Catalyst Loading | Temperature | Yield |

|---|---|---|

| 10 mol% DMAP | 0°C | 70% |

| 15 mol% DMAP | 25°C | 88% |

Higher DMAP loadings improve yields by accelerating the acylation of methanol.

One-Pot Synthesis Strategies

Recent advances focus on telescoping multiple steps into a single reactor to improve efficiency. A notable example combines cyclization-acylation-esterification using microwave irradiation:

Protocol :

-

Heat a mixture of methyl 2-aminobenzoate, 2-chlorobenzoyl chloride, and ethylene carbonate in DMF at 120°C for 1 hour.

-

Add KCO and irradiate at 150°C for 20 minutes.

-

Isolate the product via aqueous workup.

Advantages :

Computational Modeling and Mechanistic Studies

Density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level reveal that the 2-chlorobenzoyl group stabilizes the transition state during acylation by 12.3 kcal/mol compared to its para-substituted analog. This electronic effect explains the higher regioselectivity observed in experimental studies.

Key Findings :

-

The ortho-chloro substituent increases electrophilicity at the carbonyl carbon by 18%.

-

Steric hindrance from the chlorine atom slows dimerization side reactions by 22%.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| HATU-mediated coupling | 82 | 12.50 | Moderate |

| Iodine-catalyzed oxidation | 58 | 6.80 | High |

| One-pot microwave | 75 | 9.20 | High |

| Classical stepwise | 68 | 14.30 | Low |

The HATU method balances yield and purity but faces scalability challenges due to reagent costs. Microwave-assisted one-pot synthesis emerges as the most viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or chlorobenzene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzoxazine compounds exhibit significant activity against various cancer cell lines. For instance, a recent study highlighted the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which demonstrated moderate to high potency against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. Structure-activity relationship (SAR) analyses indicated that modifications such as hydroxyl substitutions enhanced biological activity significantly .

1.2 Neuroprotective Properties

Benzoxazine derivatives have also been explored for their neuroprotective effects. Research indicates that certain compounds within this class can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory disorders .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of catalytic systems such as palladium-catalyzed cross-coupling reactions has been reported to enhance yields and selectivity in synthesizing benzoxazine derivatives .

2.2 Derivative Exploration

The exploration of derivatives is crucial for enhancing the pharmacological profile of the parent compound. For example, modifications at the aromatic rings or the introduction of electron-donating groups have shown to improve anticancer efficacy significantly .

Material Science Applications

3.1 Polymer Chemistry

Benzoxazine compounds are also being studied for their utility in polymer chemistry due to their ability to undergo thermal curing processes. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require high-performance characteristics under various environmental conditions. The development of such materials is pivotal in industries ranging from automotive to aerospace .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For instance, it could inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer or inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly influence melting points, spectral characteristics, and reactivity. Key analogs include:

- Chlorine vs. Bromine Substituents : Bromine (higher atomic mass) increases molecular weight and may reduce solubility compared to chlorine. For example, ethyl 6-bromo derivatives show lower carbon content (46.42% vs. 65.16% in chloro analogs) due to bromine’s mass contribution .

- Ester Groups : Methyl esters (as in the target compound) are typically more volatile than ethyl esters but exhibit similar IR carbonyl stretches (~1740–1755 cm⁻¹) .

- Benzoyl vs.

Spectral and Analytical Data

- IR Spectroscopy : All analogs show strong carbonyl stretches (1740–1755 cm⁻¹) for ester and amide groups. Formylated derivatives (e.g., 11a) display additional CHO stretches at ~190.6 ppm in ¹³C NMR .

- NMR Trends : Chlorine substituents deshield adjacent protons, causing downfield shifts. For example, in ethyl 6-chloro derivatives, aromatic protons resonate at δ 7.2–7.5 ppm .

Biological Activity

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoxazines, which are known for their versatile chemical properties and biological activities. The compound features a benzoxazine ring fused with a chlorobenzoyl group, which enhances its interaction with biological targets.

Pharmacological Activities

1. Antitumor Activity

Research indicates that compounds within the benzoxazine family exhibit promising antitumor properties. A study demonstrated that derivatives of benzoxazines showed significant cytotoxic effects against various cancer cell lines. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Table 1: Antitumor Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | References |

|---|---|---|---|

| This compound | MCF-7 | 70.74 ± 3.95 | |

| Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2H-benzoxazine-8-carboxamide | Various | 0.019 |

2. Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in various models. It modulates pro-inflammatory cytokines and inhibits pathways associated with chronic inflammatory diseases. Studies suggest that this compound may act by downregulating NF-kB signaling pathways .

3. Antimicrobial Activity

Benzoxazine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with microbial cell membranes effectively. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been shown to interact with serotonin receptors (5HT3), exhibiting antagonistic activity that may contribute to its therapeutic effects in treating anxiety and depression .

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation and tumor progression, thereby limiting the growth of cancer cells and reducing inflammatory responses.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for cancer treatment. The study found that administration led to significant tumor regression and enhanced survival rates compared to control groups .

Another study highlighted its efficacy in treating inflammatory bowel disease (IBD), where it reduced symptoms and improved histopathological scores in animal models .

Q & A

Q. What synthetic routes are available for methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Benzoxazine Core Formation : Cyclocondensation of substituted ethanolamines with carbonyl precursors under acidic catalysis (e.g., HCl or H₂SO₄) to form the dihydrobenzoxazine scaffold.

Acylation : Reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Critical Factors :

- Temperature control during acylation prevents hydrolysis of the benzoyl chloride.

- Use of inert atmospheres (N₂/Ar) enhances yield by reducing oxidation side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR (¹H/¹³C) : Resolves regiochemical ambiguities in the benzoxazine ring and confirms substitution patterns (e.g., integration ratios for methyl ester and chlorobenzoyl groups).

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and benzoyl groups) and absence of hydroxyl impurities .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations.

- Positive Controls : Include structurally related benzoxazines with known activity (e.g., antidepressant or antimicrobial analogs) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Requires high-quality crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO:EtOH 1:3).

- Data Interpretation : Use software like SHELX or OLEX2 to refine torsional angles and confirm the chair conformation of the dihydrobenzoxazine ring .

Q. How can environmental fate studies be designed to assess this compound’s stability and degradation pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS.

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; identify radicals via EPR spectroscopy .

- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (OECD Test Guidelines 202/201) .

Q. What mechanistic insights can DFT calculations provide for its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbons).

Simulate transition states for SN2 reactions with nucleophiles (e.g., methoxide) .

Q. How can multivariate experimental designs optimize pharmacological testing protocols?

- Methodological Answer :

- Factorial Design : Vary dose, exposure time, and cell type (e.g., 3×3×2 matrix) to identify synergistic/antagonistic effects.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant outcomes (p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FT-IR to monitor reaction progress in real time.

- Design of Experiments (DoE) : Screen factors (e.g., stoichiometry, solvent ratios) via Plackett-Burman designs to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.